4-(Trifluoromethyl)benzyl alcohol
Overview
Description
4-(Trifluoromethyl)benzyl alcohol is an organic compound with the molecular formula C8H7F3O. It is a derivative of benzyl alcohol, where a trifluoromethyl group is attached to the benzene ring. This compound is known for its unique chemical properties and is used in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-(Trifluoromethyl)benzyl alcohol can be synthesized through several methods. One common approach involves the trifluoromethylation of benzyl alcohol derivatives. This can be achieved using reagents such as trifluoromethyl iodide (CF3I) in the presence of a base like potassium carbonate (K2CO3) under reflux conditions . Another method involves the reduction of 4-(trifluoromethyl)benzaldehyde using reducing agents like sodium borohydride (NaBH4) in an alcohol solvent .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale chemical reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions: 4-(Trifluoromethyl)benzyl alcohol undergoes various chemical reactions, including:
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Chromium trioxide (CrO3) in acetic acid or potassium permanganate (KMnO4) in an alkaline medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium hydride (NaH) in dimethylformamide (DMF) for nucleophilic substitution reactions.
Major Products Formed:
Oxidation: 4-(Trifluoromethyl)benzaldehyde.
Reduction: 4-(Trifluoromethyl)benzylamine.
Substitution: Various substituted benzyl derivatives depending on the nucleophile used.
Scientific Research Applications
4-(Trifluoromethyl)benzyl alcohol is utilized in a wide range of scientific research applications:
Chemistry: It serves as a building block in the synthesis of complex organic molecules and fluorinated compounds.
Biology: The compound is used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: The compound is used in the production of agrochemicals, polymers, and specialty chemicals.
Mechanism of Action
The mechanism of action of 4-(Trifluoromethyl)benzyl alcohol involves its interaction with various molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, making it a valuable moiety in drug design. It can modulate enzyme activity and receptor binding, leading to specific biological effects .
Comparison with Similar Compounds
Benzyl Alcohol: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.
4-(Trifluoromethyl)benzaldehyde: An oxidized form of 4-(Trifluoromethyl)benzyl alcohol with distinct reactivity.
4-(Trifluoromethyl)benzylamine: A reduced form with different applications in organic synthesis
Uniqueness: this compound is unique due to the presence of the trifluoromethyl group, which imparts enhanced stability, lipophilicity, and reactivity compared to its non-fluorinated counterparts. This makes it a valuable compound in various scientific and industrial applications .
Properties
IUPAC Name |
[4-(trifluoromethyl)phenyl]methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F3O/c9-8(10,11)7-3-1-6(5-12)2-4-7/h1-4,12H,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MOOUWXDQAUXZRG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CO)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40188457 | |
Record name | 4-(Trifluoromethyl)benzyl alcohol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40188457 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
349-95-1 | |
Record name | 4-(Trifluoromethyl)benzenemethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=349-95-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-(Trifluoromethyl)benzyl alcohol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000349951 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-(Trifluoromethyl)benzyl alcohol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40188457 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(trifluoromethyl)benzylic alcohol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.904 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes 4-(Trifluoromethyl)benzyl alcohol interesting for surface studies?
A1: this compound (TFMBA) exhibits strong ordering of its trifluoromethyl (CF3) groups at the surface. [] This makes it a valuable model compound for studying surface phenomena using techniques like sum frequency generation (SFG) vibrational spectroscopy. [] Research has shown that the vibrational modes of the CF3 group in TFMBA are strongly coupled to the benzene ring. [] This coupling, as well as the SFG activity of the CF3 group, is disrupted when an oxygen atom is inserted between the CF3 group and the benzene ring. []
Q2: Can this compound be used in polymerization reactions?
A2: Yes, this compound can be employed as an alcohol initiator in the ring-opening polymerization (ROP) of trimethylene carbonate (TMC). [] When combined with metal-based catalysts like (BDI)Zn[N(SiMe3)2], it enables the synthesis of well-defined α-hydroxy-ω-alkoxycarbonate telechelic polymers. [] This "living and immortal" ROP process allows for the controlled growth of polycarbonate chains, achieving high molecular weights with narrow molar mass distributions. []
Q3: Has this compound been used in organic synthesis?
A3: Yes, this compound plays a role in synthesizing fluorine-containing alkenes. [] It acts as a proton source for protonating vinyltriphenylphosphonium salts generated in situ from the reaction of triphenylphosphine and dialkyl acetylenedicarboxylates. [] This protonation ultimately leads to the formation of fluorine-containing stabilized phosphorus ylides. These ylides then react with compounds like ninhydrin in a Wittig reaction to yield the desired fluorine-containing alkenes. []
Q4: Beyond surface studies and polymerization, are there other applications for this compound?
A4: this compound serves as a starting material in synthesizing various derivatives of benzyl alcohol. [] These derivatives, including 4-(trifluoromethyl)benzaldehyde, are significant intermediates in the production of pharmaceuticals, agrochemicals, and other fine chemicals. [] The presence of the trifluoromethyl group often imparts desirable properties to these compounds, such as increased metabolic stability or altered electronic properties. []
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